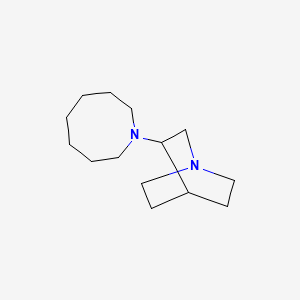

3-(1-azocanyl)quinuclidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azocan-1-yl)-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c1-2-4-8-16(9-5-3-1)14-12-15-10-6-13(14)7-11-15/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMFPWLHIFGDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C2CN3CCC2CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Characterization

Retrosynthetic Analysis for the Elaboration of 3-(1-azocanyl)quinuclidine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For this compound, the primary disconnection occurs at the C-N bond linking the quinuclidine (B89598) and azocane (B75157) rings.

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection suggests two main synthetic strategies:

Reductive Amination: This approach involves the reaction of 3-quinuclidinone with azocane. The initial formation of an iminium intermediate followed by reduction yields the target tertiary amine. This is a highly convergent and efficient method for forming C-N bonds.

Nucleophilic Substitution: This strategy utilizes 3-aminoquinuclidine (B1202703) as a nucleophile. researchgate.netsrce.hr The secondary amine can be reacted with a suitable dielectrophile, such as 1,7-dihaloheptane, leading to intramolecular cyclization to form the azocane ring, or it can be directly alkylated with a pre-formed azocane ring bearing a leaving group. A more direct route involves the reaction of a 3-halo-quinuclidine with azocane.

A secondary disconnection can be considered for the quinuclidine scaffold itself. The quinuclidine ring is often synthesized from appropriately substituted piperidine (B6355638) precursors via intramolecular cyclization reactions, such as the Dieckmann cyclization. rsc.orgrsc.orgliverpool.ac.uk This allows for the introduction of various substituents on the quinuclidine core before the attachment of the azocane moiety.

Multi-step Synthetic Pathways for the Derivatization of the Quinuclidine Core with Azocane Moieties

Based on the retrosynthetic analysis, a plausible multi-step pathway for synthesizing this compound is the reductive amination of 3-quinuclidinone with azocane. This method is widely used for preparing amines due to its operational simplicity and the broad availability of starting materials.

Scheme 1: Proposed Synthesis via Reductive Amination

An alternative pathway involves the N-alkylation of 3-aminoquinuclidine. researchgate.netnih.gov This can be achieved by reacting 3-aminoquinuclidine dihydrochloride (B599025) with a suitable electrophile in the presence of a base. For instance, reaction with 1,7-dibromoheptane (B124887) would proceed via an initial alkylation followed by an intramolecular cyclization to furnish the azocane ring.

The efficiency of the proposed synthetic routes is highly dependent on the reaction conditions. For the key reductive amination step, optimization of several parameters is crucial to maximize the yield and purity of this compound. Key variables include the choice of reducing agent, solvent, temperature, and pH.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild, selective for imines and aldehydes, and tolerant of a wide range of functional groups. Alternative reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The reaction is typically performed in chlorinated solvents like dichloroethane (DCE) or in alcohols like methanol. The pH needs to be controlled, as acidic conditions are required to facilitate iminium ion formation, but strongly acidic conditions can protonate the amine nucleophile, rendering it unreactive.

Table 1: Hypothetical Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₃CN | MeOH | Acetic Acid | 25 | 65 |

| 2 | NaBH(OAc)₃ | DCE | None | 25 | 85 |

| 3 | NaBH(OAc)₃ | THF | None | 25 | 70 |

| 4 | H₂ (1 atm), Pd/C | EtOH | Acetic Acid | 50 | 78 |

The data illustrates that sodium triacetoxyborohydride in DCE at room temperature (Entry 2) could provide the optimal conditions for this transformation, a finding consistent with modern synthetic practices. researchgate.net

The 3-position of the quinuclidine ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of a single enantiomer is of significant interest for potential pharmacological applications.

The most straightforward approach to obtaining an enantiomerically pure product is to use a chiral starting material. Both (R)- and (S)-3-aminoquinuclidine are commercially available and can be used as precursors. researchgate.netsrce.hrnih.gov Syntheses starting from these enantiopure amines would proceed with retention of configuration at the C3 center, yielding the corresponding enantiomer of the final product.

Alternatively, asymmetric synthesis can be employed to create the chiral quinuclidine scaffold itself. Advanced catalytic methods, such as iridium-catalyzed intramolecular allylic dearomatization reactions, have been developed to construct enantioenriched quinuclidine derivatives with high diastereoselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Such a method could be adapted to produce a chiral 3-substituted quinuclidine precursor, which could then be converted to the desired enantiomer of this compound.

Development of Novel Synthetic Routes for Related this compound Analogs and Scaffold Variations

The modular nature of the synthesis allows for the development of novel analogs and scaffold variations. Modifications can be introduced on both the quinuclidine and azocane rings.

Quinuclidine Core Modification: The Dieckmann cyclization of substituted piperidine-2,4-diesters can yield quinuclidin-3-ones with substituents at various positions (e.g., C5, C6). rsc.orgrsc.org These substituted ketones can then undergo reductive amination to produce a library of analogs with diverse substitution patterns on the quinuclidine core. Another strategy involves the functionalization of the quinuclidine N-oxide, which activates the α-protons for abstraction and subsequent reaction with electrophiles, allowing for the synthesis of 2,3-disubstituted quinuclidines. liverpool.ac.uk

Azocane Moiety Variation: The size of the second ring can be varied by using different cyclic amines (e.g., piperidine, azepane) in the reductive amination step or by using different dihaloalkanes (e.g., 1,6-dibromohexane, 1,8-dibromooctane) in the N-alkylation/cyclization sequence. This allows for a systematic exploration of how ring size affects the molecule's properties.

Conjugation: The 3-aminoquinuclidine precursor can be conjugated with other molecular fragments, such as triterpenic acids, via amide bond formation to create complex hybrid molecules with potentially novel activities. researchgate.netnih.gov

Chemoinformatic Analysis and Structural Features of this compound

Chemoinformatics provides computational tools to analyze and predict the properties of molecules, aiding in the design of new compounds with desired characteristics. nih.govmdpi.com For this compound, chemoinformatic analysis can help to characterize its structural features and compare it to other known ligands.

Key structural features include:

A rigid bicyclic core: The quinuclidine moiety provides a conformationally restricted scaffold.

A flexible seven-membered ring: The azocane ring introduces a degree of conformational flexibility.

A basic tertiary amine: The quinuclidine nitrogen is a strong base (pKa ≈ 11).

A chiral center: The C3 position introduces stereoisomerism.

These features can be quantified using various molecular descriptors.

Topological descriptors are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. nih.gov Molecular fingerprints are bit strings or count vectors that represent the presence or absence of specific structural features. nih.govmdpi.com These tools are essential for quantifying molecular similarity and diversity and for exploring the vastness of chemical space.

Table 2: Selected Topological Descriptors and Molecular Fingerprints

| Descriptor/Fingerprint | Description | Relevance for this compound |

|---|---|---|

| Topological Descriptors | ||

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A fundamental property influencing solubility, permeability, and other pharmacokinetic parameters. |

| LogP (octanol-water partition coefficient) | A measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens). | A key predictor of drug transport properties, including blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | An indicator of molecular flexibility, which can impact binding affinity through conformational entropy. |

| Molecular Fingerprints | ||

| ECFP4 (Extended-Connectivity Fingerprints) | Encodes circular atomic neighborhoods up to a diameter of 4 bonds. | Captures detailed structural information, useful for similarity searching and identifying active scaffolds. |

| MACCS Keys (Molecular ACCess System) | A set of 166 predefined structural fragments. | A less complex fingerprint, useful for rapid screening and diversity analysis of compound libraries. |

By calculating these descriptors and fingerprints for this compound, researchers can compare it to databases of known active compounds. This allows for the generation of hypotheses about its potential biological targets and provides a basis for designing virtual screening campaigns to identify related molecules with improved properties.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, the generation of an article detailing its synthetic methodologies, chemoinformatic characterization, conformational analysis, and energy minima is not possible at this time.

The search for synthetic routes yielded information on related quinuclidine structures. For instance, the synthesis of 3-quinuclidinone, a potential precursor, can be achieved through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. wikipedia.orgwikipedia.orgorgsyn.org This method is noted as a convenient route to quinuclidinone hydrochloride. orgsyn.org The resulting 3-quinuclidinone can then be reduced to form the basic quinuclidine scaffold. wikipedia.org Furthermore, various derivatives of quinuclidine have been synthesized, highlighting the versatility of the quinuclidine core in medicinal chemistry. nih.gov For example, a multi-step process has been developed for the preparation of quinuclidine-3-methanol, an intermediate for antihistaminic drugs. google.com

However, no literature specifically describes the reaction of a quinuclidine-based molecule with an azocane ring to form this compound.

Similarly, searches for the chemoinformatic characterization, conformational analysis, and energy minima of this compound did not return any relevant results. While general principles of conformational analysis of alkanes and the impact of substituents like fluorine on molecular conformation are well-documented, libretexts.orgsoton.ac.uk these principles cannot be specifically applied to this compound without dedicated computational or experimental studies on the molecule itself. Chemoinformatic studies typically involve the analysis of large chemical databases to understand properties like structural diversity and chemical space coverage, but these require the compound to be present in such databases. nih.govchemrxiv.orgnih.govchemrxiv.org

Due to the absence of any published research or data on "this compound," the requested article, including the specified sections on its synthesis and detailed conformational analysis with energy minima, cannot be provided. Further research would be required to synthesize and characterize this specific compound to generate the information requested.

Advanced Computational Studies and Theoretical Insights

Quantum Chemical Calculations on 3-(1-azocanyl)quinuclidine

The electronic structure of a molecule dictates its physical and chemical properties. By solving approximations of the Schrödinger equation, quantum chemical methods can determine the distribution of electrons within the this compound molecule.

Detailed Research Findings: Analysis of the quinuclidine (B89598) core in related molecules shows a stable, cage-like structure. rsc.org The nitrogen atom within the quinuclidine bicycle (1-azabicyclo[2.2.2]octane) is a key feature, possessing a lone pair of electrons that imparts basicity and allows for the formation of hydrogen bonds or coordination complexes. nih.govresearchgate.net The addition of the eight-membered azocanyl ring at the C3 position introduces further structural complexity and potential interaction sites.

A Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic centers within the molecule. It is expected that the nitrogen atoms in both the quinuclidine and azocanyl rings would exhibit negative partial charges, indicating their potential to act as hydrogen bond acceptors. The distribution of charges across the carbon skeleton would highlight regions susceptible to metabolic transformation or interaction with receptor surfaces.

Table 1: Representative Calculated Atomic Charges for a Quinuclidine Derivative Scaffold This table presents hypothetical data based on typical values for similar structures to illustrate the expected charge distribution.

| Atom | Hybridization | Calculated Partial Charge (a.u.) |

| N1 (Quinuclidine) | sp³ | -0.55 |

| C2 (Quinuclidine) | sp³ | -0.12 |

| C3 (Quinuclidine) | sp³ | +0.05 |

| N (Azocanyl) | sp³ | -0.48 |

| H (on N, Azocanyl) | s | +0.35 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Detailed Research Findings: A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For this compound, the HOMO is likely to be localized around the nitrogen atoms, reflecting their electron-donating capability. The LUMO, conversely, would be distributed over regions that can accept electron density. The calculated energies of these orbitals help predict how the molecule will interact with other chemical species, including biological targets. A lower HOMO-LUMO gap can imply higher bioactivity. nih.gov

Table 2: Representative Frontier Orbital Energies for a Quinuclidine Derivative Scaffold This table presents hypothetical data based on typical values for similar structures.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.90 |

Molecular Dynamics Simulations of this compound in Complex with Predicted Target Receptors

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide a dynamic view of how a ligand like this compound might bind to and interact with a biological target, such as a G-protein-coupled receptor (GPCR). proquest.com Given the structural similarity of the quinuclidine core to known muscarinic receptor ligands, the M1-M5 muscarinic acetylcholine (B1216132) receptors would be primary candidates for such simulations. acs.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves placing the ligand in various conformations within the receptor's binding site and scoring each pose based on factors like intermolecular forces and geometric complementarity.

Detailed Research Findings: For quinuclidine-based ligands targeting muscarinic receptors, docking studies consistently show that the protonated quinuclidine nitrogen forms a crucial salt bridge interaction with a highly conserved aspartate residue (Asp105 in the M1 receptor) in the orthosteric binding pocket. nih.gov It is predicted that this compound would adopt a similar binding mode. The azocanyl ring would likely occupy a more spacious region of the binding pocket, potentially forming hydrophobic or van der Waals interactions with surrounding nonpolar amino acid residues. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity.

Table 3: Representative Docking Results of a Quinuclidine Ligand with a Muscarinic Receptor Model This table presents hypothetical data to illustrate typical docking outcomes.

| Parameter | Value | Key Interacting Residues |

| Docking Score (kcal/mol) | -9.5 | Asp105, Tyr106, Trp157, Asn382 |

| Predicted Affinity (pKi) | 8.2 | - |

| Key Interactions | Salt Bridge, Hydrogen Bond, π-π Stacking | Asp105, Asn382, Tyr408 |

Following docking, MD simulations are run to observe the stability of the predicted binding pose and to investigate how the ligand's presence affects the receptor's structure. These simulations can reveal subtle conformational changes in the receptor that are critical for its activation or inhibition. nih.gov

Detailed Research Findings: MD simulations of GPCRs can span from nanoseconds to microseconds, tracking the movements of both the ligand and the protein. nih.gov The binding of a ligand can stabilize a particular receptor conformation (active or inactive). Analysis of the simulation trajectory can show fluctuations in specific regions of the receptor, such as the transmembrane helices or extracellular loops, providing insight into the mechanism of signal transduction. For this compound, simulations would explore whether its binding induces a conformational state consistent with agonism or antagonism at the target receptor.

Pharmacophore Modeling for this compound and Its Derivatives

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com

Detailed Research Findings: For muscarinic receptor antagonists, pharmacophore models derived from known ligands typically include a cationic center, a hydrogen bond acceptor, and one or more hydrophobic regions. nih.gov The quinuclidine nitrogen of this compound would serve as the cationic center. The azocanyl moiety, being a large, flexible, and hydrophobic group, would contribute to the hydrophobic feature.

By generating a pharmacophore model based on the predicted binding pose of this compound, researchers can computationally screen large virtual libraries of compounds to identify other molecules with similar pharmacophoric features. This model also serves as a guide for the rational design of new derivatives with potentially improved affinity, selectivity, or metabolic stability. For instance, modifications to the azocanyl ring could be proposed to enhance interactions with a specific sub-pocket in the receptor, leading to higher subtype selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analog Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a hypothetical series of analogs of this compound, a QSAR study would involve the generation of various molecular descriptors and the development of a predictive model.

Hypothetical QSAR Study Workflow:

Data Set Compilation: A series of this compound analogs would be synthesized, and their biological activity against a specific target would be experimentally determined. This data would form the basis of the QSAR model.

Molecular Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical relationship between the descriptors and the biological activity. The predictive power of the resulting model would be rigorously validated using internal and external validation techniques.

A hypothetical data table for a QSAR study on this compound analogs might look as follows:

| Analog | Substituent (R) | logP | Molar Refractivity | Biological Activity (IC₅₀, µM) |

| 1 | H | 3.5 | 95.2 | 1.2 |

| 2 | 4-Cl | 4.2 | 100.1 | 0.8 |

| 3 | 4-OCH₃ | 3.3 | 98.7 | 1.5 |

| 4 | 4-NO₂ | 3.6 | 101.5 | 2.1 |

In Silico Prediction and Prioritization of Biological Targets and Pathways for this compound

In silico target prediction methods leverage computational databases and algorithms to identify potential biological targets and signaling pathways for a given small molecule. For this compound, this approach could provide valuable insights into its mechanism of action and potential therapeutic applications.

Common In Silico Target Prediction Approaches:

Ligand-Based Methods: These methods compare the structure of this compound to libraries of known active compounds. A high degree of similarity to a compound with a known target suggests that this compound may interact with the same target.

Structure-Based Methods (Reverse Docking): If the 3D structure of this compound is known, it can be computationally "docked" into the binding sites of a large number of proteins with known structures. The docking scores are then used to rank potential protein targets.

Pathway and Network Analysis: Once a set of potential targets is identified, bioinformatics tools can be used to analyze their involvement in various biological pathways and interaction networks. This helps to understand the broader biological context of the compound's potential effects.

A prioritized list of potential biological targets for this compound, as predicted by in silico methods, could be presented in the following format:

| Predicted Target | Prediction Method | Confidence Score | Associated Pathway |

| Muscarinic Acetylcholine Receptor M1 | Ligand-Based Similarity | 0.85 | Cholinergic signaling |

| Alpha-7 Nicotinic Acetylcholine Receptor | Reverse Docking | 0.79 | Neuronal signaling |

| Sigma-1 Receptor | Ligand-Based Similarity | 0.75 | Intracellular signal transduction |

| Dopamine Transporter | Reverse Docking | 0.68 | Dopaminergic signaling |

Pharmacological Characterization at the Molecular and Cellular Level

Enzyme Inhibition or Modulation Studies of 3-(1-azocanyl)quinuclidine (if applicable to predicted targets, e.g., Cholinesterases, Squalene (B77637) Synthase)

While other quinuclidine (B89598) derivatives have been investigated as inhibitors of enzymes like cholinesterases and squalene synthase, no such studies have been reported for this compound.

Ligand-Gated Ion Channel Modulation by this compound via Patch Clamp Electrophysiology

Patch clamp electrophysiology stands as a cornerstone technique for elucidating the direct effects of a compound on ion channel function. This method allows for the real-time measurement of ion flow through a channel, providing detailed insights into how a ligand like this compound might modulate its activity. Studies on analogous quinuclidine derivatives, which are known to target nAChRs, have extensively used techniques such as two-electrode voltage-clamp and single-channel recordings to characterize their effects. researchgate.net

For this compound, a similar investigative approach would be employed to determine its functional impact on various nAChR subtypes. The primary parameters of interest in such studies include the half-maximal effective concentration (EC₅₀), which measures the compound's potency as an agonist, and the half-maximal inhibitory concentration (IC₅₀) if it exhibits antagonistic properties.

Table 1: Hypothetical Electrophysiological Profile of this compound at α7 nAChR

| Parameter | Measurement | Description |

| Agonist Activity (EC₅₀) | To be determined | Concentration at which the compound elicits 50% of its maximal response in activating the α7 nAChR. |

| Antagonist Activity (IC₅₀) | To be determined | Concentration at which the compound inhibits the response to a known agonist by 50%. |

| Channel Kinetics | To be determined | Analysis of the rates of channel opening, closing, and desensitization in the presence of the compound. |

| Single-Channel Conductance | To be determined | Measurement of the electrical current passed by a single ion channel when open. |

This table is illustrative and represents the types of data that would be sought in patch clamp electrophysiology studies. Specific values for this compound are not yet publicly documented.

The quinuclidine scaffold is a recurring motif in compounds designed to be selective for the α7 nAChR subtype. nih.gov Therefore, it is plausible that this compound would be evaluated for its activity at this specific receptor. The electrophysiological recordings would reveal whether the compound acts as a full agonist, a partial agonist, or an antagonist at this site.

Investigation of Allosteric Modulation by this compound

Beyond direct activation (agonism) or blocking (antagonism) of the primary neurotransmitter binding site (the orthosteric site), many compounds exert their effects by binding to a different, allosteric site on the receptor. Such allosteric modulators can fine-tune the receptor's response to its endogenous ligand, acetylcholine (B1216132). Positive allosteric modulators (PAMs), for instance, can enhance the current evoked by an agonist without activating the receptor on their own. nih.gov

The investigation into whether this compound can act as an allosteric modulator is a critical aspect of its pharmacological characterization. Quinuclidine derivatives have been identified as potential allosteric modulators of nAChRs. researchgate.netcore.ac.ukgoogle.com The experimental approach to identify and characterize allosteric modulation typically involves co-application of the compound of interest with a known agonist.

If this compound is a PAM, it would be expected to increase the amplitude of the current induced by a sub-maximal concentration of acetylcholine. Allosteric modulators are often classified based on their effects on receptor desensitization. Type I PAMs primarily increase the peak current response with little to no effect on the rate of desensitization, while Type II PAMs can significantly slow desensitization and reactivate receptors that have already entered a desensitized state. nih.gov

Table 2: Potential Allosteric Modulatory Profile of this compound

| Property | Experimental Observation | Implication |

| Positive Allosteric Modulation | Potentiation of agonist-evoked currents. | The compound enhances the receptor's response to its natural ligand. |

| Negative Allosteric Modulation | Reduction of agonist-evoked currents without direct competition at the agonist binding site. | The compound reduces the receptor's response to its natural ligand. |

| Modulator Type (if PAM) | Effect on current decay (desensitization). | Classification as Type I or Type II PAM, providing insight into its mechanism of action. |

This table outlines the potential allosteric properties that would be investigated for this compound. The specific nature of its allosteric modulation, if any, is yet to be determined through empirical research.

The exploration of allosteric modulation is a promising avenue in drug discovery, as it offers the potential for more subtle and potentially safer pharmacological interventions compared to direct agonists or antagonists. The structural features of this compound will ultimately determine its affinity for any allosteric sites on nAChRs and its resulting modulatory profile.

In Vitro/ex Vivo Pre Clinical Pharmacological Investigations

Cell-Based Assays for Receptor Occupancy and Signal Transduction Pathways Induced by 3-(1-azocanyl)quinuclidine

Cell-based assays are essential for determining how a compound interacts with its molecular target and what cellular events are triggered by this interaction.

Receptor Occupancy: Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. nih.gov These experiments typically involve incubating a source of the receptor (e.g., cell membranes from a cell line overexpressing the target) with a radiolabeled ligand that is known to bind to the receptor. The test compound, such as this compound, is added in increasing concentrations to compete with the radiolabeled ligand for binding sites. The amount of radiolabeled ligand that is displaced is measured, allowing for the calculation of the compound's binding affinity (Ki) or its half-maximal inhibitory concentration (IC50). springernature.com

Table 1: Illustrative Receptor Binding Affinity Data This interactive table presents hypothetical binding affinity data for this compound at various neurotransmitter receptors, which would be determined through competitive radioligand binding assays.

| Receptor Target | Radioligand | Ki (nM) |

| α7 nAChR | [¹²⁵I]α-Bungarotoxin | 15 |

| α4β2 nAChR | [³H]Epibatidine | 250 |

| 5-HT₃ Receptor | [³H]Granisetron | >10,000 |

| M₁ mAChR | [³H]Pirenzepine | >10,000 |

Signal Transduction Pathways: Once a compound binds to a receptor, it can initiate a cascade of intracellular events known as a signal transduction pathway. khanacademy.org Assays are used to measure the downstream consequences of this binding. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. nih.gov For ion channels, such as nAChRs, assays would measure the influx of ions like calcium or sodium.

Table 2: Hypothetical Functional Activity in Signal Transduction Assays This table illustrates the type of data generated from functional assays measuring the effect of this compound on receptor-mediated signaling. EC50 represents the concentration of the compound that elicits a half-maximal response.

| Assay Type | Cell Line | Measured Effect | EC50 (nM) | Max Response (% of Control) |

| Calcium Influx | SH-SY5Y (α7 nAChR) | Increase in [Ca²⁺]i | 35 | 85% (Partial Agonist) |

| Membrane Potential | HEK293 (α4β2 nAChR) | Depolarization | 800 | 40% (Partial Agonist) |

Investigations of this compound in Isolated Tissue Preparations

Isolated tissue preparations provide a more complex biological system than cultured cells, allowing for the study of a compound's effects within an intact tissue microenvironment.

Organ bath studies are a classic pharmacological technique used to measure the effect of a compound on tissue function, such as muscle contraction or relaxation. nih.govnih.gov A piece of tissue (e.g., aorta, ileum, trachea) is suspended in a bath of physiological solution and its contractile force is measured by a transducer. The addition of a compound like this compound can reveal its ability to induce or inhibit contractions, providing insights into its potential physiological effects.

Electrophysiology involves measuring the electrical properties of cells and tissues. In isolated brain slices, techniques like patch-clamp or multi-electrode arrays (MEAs) can be used to study how a compound affects neuronal firing rates, synaptic transmission, and network activity. nih.gov3brain.complos.orgnih.gov Such studies would be critical for a compound with presumed activity at nAChRs to determine its impact on neural circuits. nih.gov

Pharmacological Profiling in Primary Cell Cultures

Primary cell cultures are derived directly from animal or human tissue and provide a model that more closely resembles the in vivo state than immortalized cell lines. nih.govnih.gov For a neurologically active compound, studies might involve primary cultures of neurons to assess effects on cell viability and neurite outgrowth, or glial cells (astrocytes, microglia) to investigate potential anti-inflammatory effects.

Assessment of Target Engagement and Downstream Pathway Modulation in Ex Vivo Models

Ex vivo studies bridge the gap between in vitro and in vivo research. In this approach, an animal is administered the compound, and then tissues or cells are collected to assess whether the drug has reached and bound to its intended target. The Cellular Thermal Shift Assay (CETSA) is a modern technique used for this purpose, where changes in the thermal stability of a target protein are measured as an indicator of drug binding (target engagement). nih.govnih.govsemanticscholar.org

Investigations of this compound in Co-culture Systems or 3D Cell Models

Traditional 2D cell cultures lack the complex cell-cell and cell-matrix interactions of living tissue. Three-dimensional (3D) models, such as spheroids or organoids, and co-culture systems (growing multiple cell types together) offer more physiologically relevant environments. nih.govnih.govresearchgate.net For a compound targeting the central nervous system, a 3D brain organoid model could be used to study its effects on complex developmental and functional processes that are not possible to model in 2D cultures. nih.gov

Advanced Analytical Techniques for Compound Interaction Profiling

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics of 3-(1-azocanyl)quinuclidine to Purified Receptors

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions at a sensor surface. nih.govnih.gov It is a powerful tool for determining the kinetics of binding events, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

In a hypothetical study, SPR could be employed to characterize the binding of this compound to a purified G-protein coupled receptor (GPCR), such as a specific muscarinic acetylcholine (B1216132) receptor subtype (e.g., M1), immobilized on a sensor chip. The experiment would involve flowing various concentrations of this compound across the sensor surface and measuring the change in the refractive index as the compound binds to and dissociates from the receptor.

Hypothetical Research Findings:

The resulting sensorgrams would be analyzed to determine the kinetic parameters of the interaction. A rapid association rate would suggest that the compound quickly binds to the receptor, while a slow dissociation rate would indicate a stable and long-lasting interaction. Such a profile is often desirable for therapeutic candidates. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff to kon. A lower KD value signifies a higher binding affinity.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 2.5 x 105 | M-1s-1 |

| Dissociation Rate (koff) | 5.0 x 10-4 | s-1 |

| Equilibrium Dissociation Constant (KD) | 2.0 | nM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. springernature.comnih.gov It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. springernature.com This information is crucial for understanding the driving forces behind the binding interaction.

To investigate the thermodynamics of this compound binding, a solution of the compound would be titrated into a sample cell containing a purified receptor. The heat released or absorbed upon binding is measured, and the resulting data are plotted as a function of the molar ratio of the ligand to the receptor.

Hypothetical Research Findings:

The binding isotherm would reveal the nature of the thermodynamic forces driving the interaction. A negative enthalpy change (ΔH) would indicate that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The entropy change (ΔS) provides insight into the changes in the system's disorder upon binding, such as the release of water molecules from the binding interface.

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (Ka) | 5.0 x 108 | M-1 |

| Enthalpy Change (ΔH) | -15.5 | kcal/mol |

| Entropy Change (ΔS) | -10.2 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -12.5 | kcal/mol |

| Stoichiometry (n) | 1.1 |

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Receptor Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques that can determine the three-dimensional atomic structure of macromolecules and their complexes. mdpi.comnih.govmdpi.com These methods are invaluable for visualizing the precise binding mode of a ligand within the receptor's binding pocket, revealing key molecular interactions that contribute to binding affinity and selectivity.

For a structural study of the this compound-receptor complex, the purified receptor would be co-crystallized with the compound for X-ray crystallography, or the complex would be vitrified for cryo-EM analysis. The resulting diffraction patterns or electron micrographs would be used to generate a detailed three-dimensional electron density map, into which the atomic model of the complex is built.

Hypothetical Research Findings:

The high-resolution structure would elucidate the specific amino acid residues in the receptor that interact with this compound. It could reveal the formation of hydrogen bonds between the quinuclidine (B89598) nitrogen and a specific aspartate residue, as well as hydrophobic interactions between the azocanyl ring and aromatic residues within the binding pocket. This structural information is critical for structure-based drug design and lead optimization.

| Structural Feature | Observation |

|---|---|

| Resolution | 2.8 Å |

| Key Interacting Residues | Asp105, Tyr106, Trp357, Phe381 |

| Primary Interactions | Ionic bond with Asp105, π-π stacking with Trp357 |

| Ligand Conformation | Extended conformation of the azocanyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Based and Protein-Observed Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. mlsu.ac.inbasicmedicalkey.commsu.edu Both ligand-observed and protein-observed NMR experiments can be used to study the binding of this compound to its receptor.

In ligand-observed NMR, the signals of the compound are monitored upon titration with the receptor. Changes in the chemical shifts and relaxation rates of the ligand's protons can indicate binding and provide information about the part of the molecule involved in the interaction. In protein-observed NMR, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, the signals of the isotopically labeled receptor are monitored. Perturbations in the chemical shifts of specific amino acid residues upon addition of the compound can map the binding site on the protein.

Hypothetical Research Findings:

Ligand-observed NMR experiments might show significant chemical shift perturbations for the protons on the quinuclidine ring, suggesting this moiety is crucial for receptor recognition. Protein-observed NMR could identify a specific set of amide cross-peaks in the HSQC spectrum that shift upon ligand binding, confirming the binding site identified by X-ray crystallography and providing insights into conformational changes in solution.

| NMR Experiment | Key Finding |

|---|---|

| 1H Ligand-Observed NMR | Significant line broadening of quinuclidine protons upon receptor binding. |

| 1H-15N HSQC Protein-Observed NMR | Chemical shift perturbations observed for residues in the putative binding pocket. |

| Saturation Transfer Difference (STD) NMR | Protons of the azocanyl moiety show the strongest saturation transfer from the receptor. |

Mass Spectrometry-Based Approaches for Identifying Protein Adducts or Metabolites in Research Models (excluding human metabolism)

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. frontiersin.org In the context of drug discovery, MS-based approaches can be used to identify covalent protein adducts or to characterize the metabolic fate of a compound in preclinical research models. frontiersin.orgnih.govnih.gov

To investigate the potential for covalent bond formation, a purified receptor could be incubated with this compound, followed by proteolytic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data would be searched for peptides with a mass shift corresponding to the addition of the compound or a reactive metabolite. For metabolite identification, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma from a rodent model) studies would be analyzed to identify biotransformation products of the parent compound.

Hypothetical Research Findings:

LC-MS/MS analysis of the incubated receptor might reveal no mass shifts on reactive amino acid residues such as cysteine or lysine, suggesting that this compound does not form covalent adducts with the target protein under the tested conditions. Metabolite profiling in rat liver microsomes could identify several phase I metabolites, such as hydroxylated and N-dealkylated derivatives of the parent compound.

| Analysis Type | Finding | Method |

|---|---|---|

| Protein Adduct Screening | No covalent adducts detected on the target receptor. | LC-MS/MS |

| Metabolite Identification (Rat Liver Microsomes) | Identification of M1 (hydroxylation) and M2 (N-dealkylation). | High-Resolution MS |

Mechanistic Elucidation and Biological Pathways

Potential Research Applications and Future Directions

3-(1-azocanyl)quinuclidine as a Novel Pharmacological Tool Compound for Receptor Characterization and Pathway Dissection

The quinuclidine (B89598) scaffold is a key component in many compounds designed to interact with specific neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). Derivatives of quinuclidine have been instrumental in characterizing the structure and function of these receptors. For instance, various analogs have been developed as selective ligands for different nAChR subtypes, such as the α7 and α4β2 receptors. nih.gov

Given this precedent, this compound could serve as a valuable pharmacological tool. Its distinct three-dimensional structure, conferred by the fusion of the bicyclic quinuclidine and the large azocane (B75157) ring, could result in a unique binding profile at various receptors. By studying its interaction with a panel of receptors, researchers could:

Probe Receptor Binding Pockets: The specific conformation of this compound could help elucidate the topology and key interaction points within the binding sites of receptors, particularly those that accommodate bulky ligands.

Dissect Signaling Pathways: If the compound shows agonist or antagonist activity at a specific receptor, it can be used to selectively activate or block downstream signaling pathways, allowing for detailed investigation of those pathways' roles in cellular function.

Characterize Subtype Selectivity: The development of ligands with high selectivity for specific receptor subtypes is a major goal in pharmacology. The unique structure of this compound might confer selectivity for a particular nAChR subtype or even other receptor families, making it a useful tool for differentiating their physiological roles. Research on related spirocyclic quinuclidinyl derivatives has demonstrated that modifications to the quinuclidine core can lead to high affinity and excellent selectivity for the α7 nAChR subtype over the α4β2 subtype. nih.gov

Table 1: Comparative Binding Affinities of Hypothetical Quinuclidine Analogs at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | Structure Modification | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | Selectivity (α4β2/α7) |

| Analog A | Simple quinuclidine | 150 | 25 | 0.17 |

| Analog B | Spirocyclic isoxazoline | 14.2 | >10,000 | >700 |

| This compound | Azocane ring substitution | Hypothetical | Hypothetical | To be determined |

This table includes data for illustrative compounds to highlight how structural modifications on the quinuclidine scaffold can dramatically alter receptor affinity and selectivity. Data for Analog B is derived from published research on similar compounds nih.gov.

Exploration of this compound as a Lead Compound for Preclinical Drug Discovery Programs

A lead compound is a chemical starting point for the development of a new drug. nih.gov It should exhibit a desired pharmacological activity and have properties that are amenable to optimization through medicinal chemistry. nih.govhilarispublisher.com Heterocyclic compounds are exceptionally well-represented among approved drugs, highlighting their importance in drug discovery. mdpi.comresearchgate.netnih.gov

The structure of this compound possesses several features that make it an interesting candidate for a lead compound:

Structural Complexity and Novelty: Its unique three-dimensional shape offers the potential for novel interactions with biological targets, possibly leading to new mechanisms of action.

Multiple Points for Modification: Both the quinuclidine and azocane rings offer positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nuvisan.comaltasciences.com

Established Bioactivity of the Scaffold: The quinuclidine core is a known "privileged structure" for targeting central nervous system (CNS) receptors.

A preclinical drug discovery program based on this compound would involve iterative cycles of designing, synthesizing, and testing new analogs to build a structure-activity relationship (SAR). hilarispublisher.comnih.gov The goal is to refine the lead structure into a preclinical candidate with a suitable efficacy and property profile for further development. nih.govnuvisan.com

Development of Fluorescent or Radiotracer Analogs of this compound for Imaging Studies in Research Models

Attaching a fluorescent dye or a positron-emitting radionuclide to a selective ligand allows for the visualization and quantification of its target in biological systems. Quinuclidine-based structures have been successfully developed as radioligands for imaging α7 nAChRs using Positron Emission Tomography (PET). dntb.gov.ua

If this compound is found to have high affinity and selectivity for a specific biological target, it could be modified to create powerful imaging tools:

Fluorescent Analogs: By conjugating a fluorophore, researchers could visualize the distribution of the target receptor on a cellular or subcellular level in tissue samples using microscopy techniques.

Radiotracer Analogs: Incorporating an isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would allow for non-invasive in vivo imaging of the target's location and density in the brains of living research animals, and potentially humans, using PET. This is invaluable for studying receptor changes in disease models and for confirming target engagement by potential therapeutic drugs.

The development of such imaging agents would be a critical step in validating the compound's target and understanding its role in both normal physiology and disease.

Integration of this compound Research into Systems Pharmacology Models

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data on drug-target interactions, signaling pathways, and physiological systems to predict how a drug will affect the body as a whole. nih.govnih.govresearchgate.net These complex models can simulate the dynamic interplay between a drug's pharmacokinetics (what the body does to the drug) and its pharmacodynamics (what the drug does to the body). nih.gov

Should this compound or its optimized derivatives advance, QSP models could be invaluable. By incorporating in vitro data on its receptor binding affinity, potency, and downstream effects, a QSP model could be constructed to:

Predict the compound's effects on complex biological networks.

Simulate the therapeutic impact of target engagement in a disease context.

Explore potential dose-response relationships and inform the design of future in vivo experiments.

This modeling approach can help bridge the gap between early-stage discovery and clinical development by providing a more holistic understanding of a compound's potential effects. researchgate.net

Future Research Avenues for Expanding the Chemical Space of Azocanyl Quinuclidine Derivatives

Expanding the chemical space around a novel scaffold is crucial for discovering compounds with improved properties. digitellinc.comrsc.orgchemrxiv.org For the azocanyl quinuclidine core, several synthetic strategies could be employed to generate a library of diverse analogs.

Table 2: Potential Strategies for Chemical Space Expansion of the Azocanyl Quinuclidine Scaffold

| Modification Site | Synthetic Goal | Potential Impact |

| Quinuclidine Ring | Introduce substituents (e.g., hydroxyl, amino, halogen) | Modulate binding affinity, selectivity, and polarity |

| Azocane Ring | Vary ring size (e.g., azepane, azonane) | Alter conformational flexibility and receptor fit |

| Azocane Ring | Add substituents on the ring carbons or nitrogen | Improve metabolic stability and fine-tune lipophilicity |

| Linker | Change the attachment point on the quinuclidine ring | Explore different binding orientations within the target site |

These efforts, guided by computational modeling and iterative biological screening, could lead to the identification of derivatives with superior potency, selectivity, and drug-like properties compared to the initial parent compound.

Challenges and Opportunities in the Academic Research of Complex Heterocyclic Compounds like this compound

The study of complex heterocyclic compounds presents both significant hurdles and exciting opportunities for academic research. hilarispublisher.comumn.edu

Challenges:

Synthetic Complexity: The synthesis of novel, multi-ring heterocyclic systems like this compound can be lengthy and challenging, requiring specialized expertise and potentially limiting the pace of discovery. hilarispublisher.com

Property Optimization: Achieving a balance between potency, selectivity, solubility, metabolic stability, and other drug-like properties is a persistent challenge in medicinal chemistry. nih.govhilarispublisher.com A potent compound may fail due to poor pharmacokinetic properties.

Resource Intensity: Thorough pharmacological characterization, from initial screening to in vivo studies, requires significant resources and interdisciplinary collaboration.

Opportunities:

Structural Diversity: Complex heterocycles provide access to novel regions of chemical space, increasing the likelihood of identifying ligands for difficult or previously "undruggable" targets. mdpi.comresearchgate.net

Uncovering New Biology: Novel chemical tools can lead to new discoveries about the roles of specific receptors and pathways in health and disease.

Interdisciplinary Collaboration: The complexity of this research fosters collaboration between synthetic chemists, pharmacologists, computational scientists, and biologists, accelerating the pace of innovation. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(1-azocanyl)quinuclidine derivatives, and what catalytic systems are commonly employed?

- Methodological Answer : A representative synthesis involves coupling 3-hydroxyquinuclidine with aryl halides under Ullmann-type conditions. For example, reacting 3-hydroxyquinuclidine with 1,4-diiodobenzene in anhydrous toluene using CuI (2 mol%) and 1,10-phenanthroline (20 mol%) as a catalytic system at 110°C for 40 hours yields 3-(4-iodophenoxy)quinuclidine . Post-reaction workup includes dilution with chloroform, aqueous washes, and purification via chromatography. This method emphasizes the importance of inert atmospheres (N₂) and copper-based catalysts for C–O bond formation.

Q. How can researchers characterize the molecular structure and purity of this compound derivatives?

- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, PubChem provides computed InChI keys and molecular formulas (e.g., C₈H₁₅NO for 3-hydroxymethylquinuclidine) to verify structural integrity . Purity is assessed via HPLC with UV detection, while functional group analysis (e.g., hydroxymethyl or carbonyl moieties) employs FT-IR spectroscopy .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

- Methodological Answer : The bicyclic amine structure confers moderate water solubility, necessitating polar aprotic solvents (e.g., DMSO, methanol) for in vitro assays. Stability studies under varying pH and temperature conditions are critical; for example, 3-quinuclidinone hydrochloride (>98% purity) is hygroscopic and requires storage in desiccated environments . Thermal gravimetric analysis (TGA) can assess decomposition profiles for long-term storage protocols .

Advanced Research Questions

Q. How do substituents on the quinuclidine ring modulate biological activity, particularly in targeting nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Substituent position and electronic effects significantly alter receptor affinity. For α7 nAChR agonists, ether-linked 3-(pyridin-3-yloxy)quinuclidine derivatives exhibit enhanced selectivity due to optimal steric and electronic interactions with the receptor’s ligand-binding domain . Electrophysiological assays (e.g., two-electrode voltage clamp) quantify agonist efficacy, while molecular docking simulations predict binding poses . 2-Substituted quinuclidines often display mixed ion channel blockade (Class I/III activity), whereas 3-substituted analogs show selective Class III effects, prolonging cardiac action potential duration .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives?

- Methodological Answer : Derivatives like quinuclidin-3-yl carbonochloridate inhibit enzymes via covalent adduct formation. For acetylcholinesterase (AChE), the chloridate group reacts with catalytic serine residues, irreversibly blocking substrate hydrolysis . Kinetic assays (e.g., Ellman’s method) determine IC₅₀ values, while X-ray crystallography or cryo-EM resolves inhibitor-enzyme complexes to guide structure-based optimization . For butyrylcholinesterase, 3-amidoquinuclidines exhibit competitive inhibition, with substituent hydrophobicity correlating with potency .

Q. How should researchers address contradictory data in biological activity profiles of quinuclidine analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, species differences) or pharmacokinetic factors. Rigorous meta-analysis requires cross-validation using orthogonal methods:

- Compare in vitro (e.g., patch-clamp) and in vivo (e.g., rodent behavioral models) data for functional consistency .

- Use isothermal titration calorimetry (ITC) to confirm binding affinities discrepant with functional assays .

- Evaluate metabolic stability (e.g., liver microsome assays) to rule out confounding bioavailability issues .

- Case Study: Discrepancies in α7 nAChR agonist efficacy were resolved by normalizing data to receptor expression levels via radioligand binding (e.g., [³H]-MLA) .

Future Directions & Methodological Gaps

Q. What catalytic innovations could improve the sustainability of quinuclidine derivative synthesis?

- Methodological Proposal : Transitioning from copper-based catalysts to enzymatic or photoredox systems may reduce heavy metal waste. For example, engineered P450 monooxygenases could mediate C–H functionalization of quinuclidine cores under mild conditions . Flow chemistry setups with immobilized catalysts (e.g., Pd on carbon) may enhance yield and scalability for aryl coupling reactions .

Q. How can computational tools accelerate the design of quinuclidine-based therapeutics?

- Methodological Proposal : Machine learning models trained on SAR datasets (e.g., IC₅₀ values, ADMET profiles) can predict novel analogs with optimized target selectivity. Molecular dynamics simulations of receptor-ligand complexes (e.g., α7 nAChR) identify critical interaction hotspots for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.